(+)-(S)-Tylophorine-d8
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Overview
Description
(+)-(S)-Tylophorine-d8 is a deuterated derivative of (+)-(S)-Tylophorine, an alkaloid isolated from the plant Tylophora indica. This compound is known for its potential therapeutic properties, particularly in the treatment of cancer and inflammatory diseases. The deuterated form, this compound, is used to study the pharmacokinetics and metabolic stability of the parent compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+)-(S)-Tylophorine-d8 involves the incorporation of deuterium atoms into the molecular structure of (+)-(S)-Tylophorine. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium oxide (D2O) or deuterated solvents.
Deuterated Reagents: The use of deuterated reagents in the synthesis of (+)-(S)-Tylophorine can lead to the incorporation of deuterium atoms at specific positions in the molecule.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Hydrogenation: Using deuterium gas (D2) in the presence of a catalyst to replace hydrogen atoms with deuterium.
Deuterated Solvents: Employing deuterated solvents in the reaction medium to facilitate the incorporation of deuterium atoms.
Chemical Reactions Analysis
Types of Reactions
(+)-(S)-Tylophorine-d8 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule with other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with different atoms or groups replacing the original ones.
Scientific Research Applications
(+)-(S)-Tylophorine-d8 has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in studies involving deuterium-labeled molecules.
Biology: Employed in metabolic studies to understand the biological pathways and interactions of (+)-(S)-Tylophorine.
Medicine: Investigated for its potential therapeutic effects in cancer treatment and anti-inflammatory properties.
Industry: Utilized in the development of new pharmaceuticals and as a tool in drug discovery and development.
Mechanism of Action
The mechanism of action of (+)-(S)-Tylophorine-d8 involves its interaction with specific molecular targets and pathways. The compound is known to:
Inhibit Protein Synthesis: By binding to ribosomal RNA, it interferes with the translation process, leading to the inhibition of protein synthesis.
Induce Apoptosis: The compound can trigger programmed cell death (apoptosis) in cancer cells through the activation of specific signaling pathways.
Anti-Inflammatory Effects: It modulates the activity of inflammatory mediators, reducing inflammation and associated symptoms.
Comparison with Similar Compounds
(+)-(S)-Tylophorine-d8 can be compared with other similar compounds, such as:
(+)-(S)-Tylophorine: The non-deuterated parent compound with similar therapeutic properties.
Deuterated Alkaloids: Other deuterated alkaloids with similar structures and pharmacological effects.
Non-Deuterated Alkaloids: Alkaloids without deuterium incorporation, which may have different metabolic stability and pharmacokinetics.
Uniqueness
The uniqueness of this compound lies in its deuterium incorporation, which enhances its metabolic stability and allows for detailed pharmacokinetic studies. This makes it a valuable tool in drug development and research.
Properties
Molecular Formula |
C24H27NO4 |
---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
(13aS)-9,9,11,11,12,12,14,14-octadeuterio-3,4,5,6-tetramethoxy-13,13a-dihydrophenanthro[9,10-f]indolizine |
InChI |
InChI=1S/C24H27NO4/c1-26-19-9-7-15-17-12-14-6-5-11-25(14)13-18(17)16-8-10-20(27-2)24(29-4)22(16)21(15)23(19)28-3/h7-10,14H,5-6,11-13H2,1-4H3/t14-/m0/s1/i5D2,11D2,12D2,13D2 |
InChI Key |
FAGLRYVRVBPJIP-FDWRYXPPSA-N |
Isomeric SMILES |
[2H]C1(C[C@H]2C(C3=C4C=CC(=C(C4=C5C(=C3C(N2C1([2H])[2H])([2H])[2H])C=CC(=C5OC)OC)OC)OC)([2H])[2H])[2H] |
Canonical SMILES |
COC1=C(C2=C3C(=C4CN5CCCC5CC4=C2C=C1)C=CC(=C3OC)OC)OC |
Origin of Product |
United States |
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